molecular formula C14H21BO3 B3319393 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 110744-90-6

2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3319393
CAS No.: 110744-90-6
M. Wt: 248.13 g/mol
InChI Key: DDCLNADXCHSLRO-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core substituted with a benzyloxymethyl group. Its synthesis involves reacting benzyl alcohol with NaH and 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions . This compound is notable for its stability and utility in photoredox-catalyzed reactions, such as cyclobutane synthesis via deboronative radical addition .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(phenylmethoxymethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-16-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLNADXCHSLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyloxymethyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or aldehydes, while substitution reactions can produce a wide range of substituted boronic esters .

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation process, which is a key step in the coupling reaction .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility : The dioxaborolane core tolerates diverse substituents, enabling tailored reactivity for specific applications.
  • Stability-Reactivity Trade-off : Electron-donating groups (e.g., benzyloxy) enhance radical stability, while electron-withdrawing groups (e.g., sulfonyl) improve hydrolytic resistance but limit cross-coupling efficiency .
  • Biological Activity : Halogenated aryl derivatives demonstrate potent bioactivity, likely due to enhanced membrane permeability and target binding .

Biological Activity

2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound recognized for its significant role in organic synthesis and potential biological applications. As a boronic ester, it is particularly valued for its reactivity and stability in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of benzyloxymethyl chloride with bis(pinacolato)diboron in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.

Chemical Structure

The structure of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be depicted as follows:

C19H23BO3\text{C}_{19}\text{H}_{23}\text{B}\text{O}_3

The biological activity of this compound primarily stems from its ability to form stable complexes with various organic molecules. In particular, it acts as a boron source in palladium-catalyzed transmetalation processes during Suzuki-Miyaura coupling reactions. This mechanism is crucial for synthesizing biologically active compounds.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of organoboron compounds. For instance, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase. Although specific data on 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane's antiviral activity remains limited, its structural similarity to other active compounds suggests potential for similar applications .

Cytotoxicity and Anticancer Properties

Research into boron-containing compounds has revealed their cytotoxic effects on various cancer cell lines. While direct studies on this specific compound are sparse, related boronic esters have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to the unique interactions between boron compounds and cellular targets .

Case Studies and Research Findings

StudyCompoundFindings
2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDemonstrated stability in various chemical environments; potential use in Suzuki-Miyaura reactions.
Related organoboron compoundsEffective inhibitors of HCV NS5B polymerase with low IC50 values indicating strong antiviral activity.
Boronic estersExhibited selective cytotoxicity towards cancer cells; further investigations needed for specific mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves reacting a benzyl-protected alcohol with a boronic acid or pinacol borane under anhydrous conditions. For example, boron ester formation can be achieved via transesterification with bis(pinacolato)diboron in the presence of a palladium catalyst . Key steps include:

  • Protection : Benzyloxy groups are introduced to stabilize reactive intermediates.
  • Boron incorporation : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursors under inert atmospheres.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization.

Q. What characterization methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify the benzyloxy methyl group (δ 4.5–5.0 ppm for aromatic protons) and dioxaborolane ring protons (δ 1.0–1.3 ppm for methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C15H21BO3\text{C}_{15}\text{H}_{21}\text{BO}_3: 284.15 g/mol).
  • HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronic ester partner in palladium-catalyzed couplings with aryl halides. Example protocol:

  • Conditions : Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3 (2 equiv.), DME/H2_2O (3:1), 80°C, 12 hours.
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equiv. boronic ester) to minimize homocoupling byproducts .

Q. What are the recommended storage and handling protocols?

  • Storage : Argon-filled vials at –20°C to prevent hydrolysis. Desiccants (silica gel) are critical for long-term stability .
  • Handling : Use gloveboxes or Schlenk lines under inert gas. Avoid exposure to moisture or acids, which degrade the boronic ester .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Comparative studies on analogs (e.g., chloro, fluoro, or methoxy substituents) reveal:

SubstituentElectron EffectCoupling EfficiencyReference
-ClElectron-withdrawing70–85% yield
-OCH3_3Electron-donating60–75% yield
-FModerate EWG80–90% yield

Electron-withdrawing groups enhance oxidative addition rates but may require higher catalyst loadings.

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous reactions?

  • Solvent systems : Biphasic mixtures (toluene/water) reduce water contact .
  • Additives : Anhydrous MgSO4_4 or molecular sieves absorb residual moisture .
  • Microwave-assisted synthesis : Shorten reaction times to <1 hour, minimizing degradation .

Q. How can LC-MS be optimized to detect trace impurities in synthesized batches?

  • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm).
  • Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 minutes.
  • Detection : ESI-MS in positive ion mode; monitor for [M+H]+ (m/z 285.1) and hydrolyzed byproducts (m/z 167.0) .

Q. What role does this compound play in synthesizing functionalized polymers?

It enables incorporation of boronic ester moieties into polymer backbones via Sonogashira or Heck reactions. Applications include:

  • Conductive polymers : Poly(fluorene-boronate) for OLEDs.
  • Self-healing materials : Dynamic B–O bonds enable reversible crosslinking .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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